Cas no 942013-24-3 (1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one)

1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one structure
942013-24-3 structure
Product Name:1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one
CAS No:942013-24-3
MF:C16H17N3O4S
MW:347.388882398605
CID:5502833
PubChem ID:18588220
Update Time:2025-07-14

1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 942013-24-3
    • F2867-0095
    • VU0503351-1
    • 1-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
    • 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
    • 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
    • 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one
    • Inchi: 1S/C16H17N3O4S/c20-9-8-18-14-3-1-2-13(14)15(17-16(18)21)24-10-11-4-6-12(7-5-11)19(22)23/h4-7,20H,1-3,8-10H2
    • InChI Key: AAUCDPKRMIXMTO-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=CC=1)[N+](=O)[O-])C1C2CCCC=2N(C(N=1)=O)CCO

Computed Properties

  • Exact Mass: 347.09397721g/mol
  • Monoisotopic Mass: 347.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 124Ų

1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one Pricemore >>

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Additional information on 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one

Recent Advances in the Study of 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one (CAS: 942013-24-3)

The compound 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one (CAS: 942013-24-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its unique cyclopentadpyrimidin-2-one core, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research has been the compound's role as a modulator of specific enzymatic pathways. Preliminary in vitro studies indicate that it exhibits inhibitory activity against certain kinases, which are critical targets in the treatment of cancers and inflammatory diseases. The presence of the 4-nitrophenyl)methylsulfanyl moiety appears to enhance its binding affinity to these enzymes, making it a valuable candidate for further drug development.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an antimicrobial agent. Structural-activity relationship (SAR) studies have revealed that modifications to the hydroxyethyl group can significantly alter its efficacy against bacterial and fungal pathogens. These findings open new avenues for the design of novel antimicrobial agents based on this scaffold.

The synthesis of 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes. For instance, catalytic methods employing transition metals have been shown to improve yield and reduce byproduct formation, addressing some of the challenges associated with its large-scale production.

Pharmacokinetic studies have further highlighted the compound's favorable absorption and distribution profiles. Its moderate lipophilicity, attributed to the balanced presence of polar and non-polar functional groups, ensures adequate bioavailability while minimizing off-target effects. These properties make it a promising lead compound for further preclinical evaluation.

Despite these advancements, challenges remain in fully understanding the compound's safety and toxicity profiles. Ongoing studies are employing advanced in silico modeling and high-throughput screening to predict and mitigate potential adverse effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent synthetic and pharmacological advancements, underscore its potential as a therapeutic agent. Future research should focus on optimizing its selectivity and efficacy, as well as addressing any safety concerns, to pave the way for its eventual clinical use.

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